![molecular formula C14H17NO B14678607 (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one CAS No. 33739-30-9](/img/structure/B14678607.png)
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is an organic compound that belongs to the class of imines It is characterized by the presence of a cyclohexanone ring with a methylanilino group attached via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one typically involves the condensation reaction between cyclohexanone and N-methylaniline. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methylanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and are carried out under an inert atmosphere.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simple ketone with a similar cyclohexane ring structure.
N-methylaniline: An aromatic amine with a similar methylanilino group.
Schiff bases: A class of compounds with a similar imine functional group.
Uniqueness
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a methylanilino group
Eigenschaften
CAS-Nummer |
33739-30-9 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C14H17NO/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16/h2-4,8-9,11H,5-7,10H2,1H3/b12-11+ |
InChI-Schlüssel |
XOEQGJMQQDRXCB-VAWYXSNFSA-N |
Isomerische SMILES |
CN(/C=C/1\CCCCC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C=C1CCCCC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)

![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)
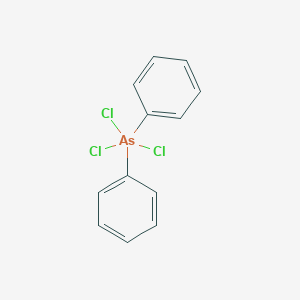
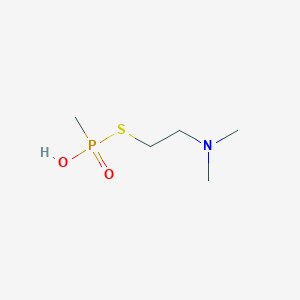

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
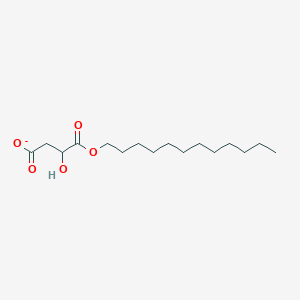
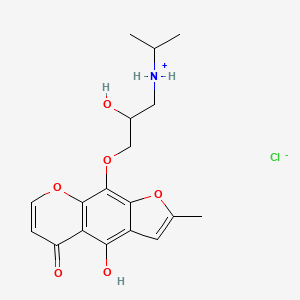
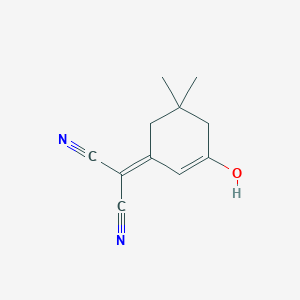
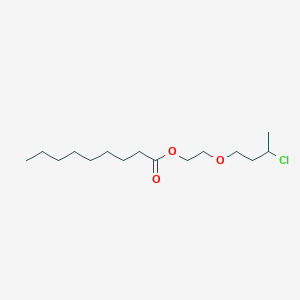

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
